Oxybutynin

Overactive Bladder Clinical Trial Efficacy Comparison

Oxybutynin is a racemic tertiary amine with a dual mechanism: competitive mAChR (M1/M2/M3) antagonism and direct Kv channel inhibition (IC50: 11.51 μM). Its pKa (8.04), log P (~4.3), and pH-dependent solubility (77 mg/mL at pH 1; 0.8 mg/mL at pH 6) dictate specific formulation requirements. For bioequivalence studies, validated LC-MS/MS methods enable chiral separation of (R)- and (S)-enantiomers. The USP monograph (USP 2025) defines assay criteria (90.0%–110.0%) and dissolution (NLT 80% in 30 min). An ideal reference compound for bladder-selectivity preclinical screening.

Molecular Formula C22H31NO3
Molecular Weight 357.5 g/mol
CAS No. 5633-20-5
Cat. No. B001027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxybutynin
CAS5633-20-5
Synonyms4-(diethylamino)-2-butynyl-alpha-cyclohexyl-alpha-hydroxybenzeneacetate
4-(diethylamino)-2-butynyl-alpha-phenylcyclohexaneglycolate
Apo-Oxybutynin
Contimin
Cystonorm
Cystrin
Ditropan
Dresplan
Dridase
Driptane
gelnique
Gen-Oxybutynin
Novo-Oxybutynin
Nu-Oxybutyn
Oxyb AbZ
Oxybugamma
Oxybutin Holsten
Oxybuton
oxybutynin
Oxybutynin AL
Oxybutynin AZU
oxybutynin chloride
Oxybutynin Heumann
Oxybutynin Hexal
oxybutynin hydrochloride
Oxybutynin Stada
oxybutynin von ct
Oxybutynin-Puren
Oxybutynin-ratiopharm
Oxymedin
Oxytrol
PMS-Oxybutynin
Pollakisu
Renamel
Ryol
Spasmex Oxybutynin
Spasyt
Tavor
Zatu
Molecular FormulaC22H31NO3
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
InChIInChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3
InChIKeyXIQVNETUBQGFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.00e-02 g/L

Oxybutynin (CAS 5633-20-5): Pharmacological and Physicochemical Baseline for Antimuscarinic Procurement


Oxybutynin is a synthetic tertiary amine that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically the M1, M2, and M3 subtypes [1]. It exhibits a dual mechanism of action: direct antispasmodic effects on bladder smooth muscle, and concentration-dependent inhibition of vascular Kv channels (IC50: 11.51 ± 0.38 μM) [2]. Key physicochemical properties include a pKa of 8.04, a log P of approximately 4.3, and pH-dependent aqueous solubility, ranging from 77 mg/mL at pH 1 to 0.8 mg/mL at pH 6, with the free base solubility being 1.2 × 10⁻² mg/mL [3][4]. Oxybutynin demonstrates high plasma protein binding (91–93%) and is extensively metabolized to its active metabolite, N-desethyloxybutynin [5]. These baseline characteristics underpin its established clinical utility but also contribute to its specific side-effect profile, which is a key differentiator from later-generation agents.

Why Oxybutynin is Not Interchangeable: Evidence-Based Differentiation in Antimuscarinic Selection


While several antimuscarinic agents are approved for overactive bladder (OAB), direct substitution of oxybutynin with newer analogs like solifenacin or darifenacin is not supported by quantitative data and may lead to altered therapeutic outcomes or safety profiles. Key differentiators extend beyond simple M3 receptor affinity. For instance, oxybutynin demonstrates a unique potency profile in specific functional assays and possesses a distinct CNS safety liability compared to bladder-selective agents [1]. Furthermore, its physicochemical properties dictate specific formulation requirements and stability conditions that are not universally applicable [2]. The following sections provide quantifiable evidence across efficacy, selectivity, CNS safety, and analytical characterization, establishing why oxybutynin's selection must be a data-driven, rather than a generic, procurement decision.

Quantitative Differentiation of Oxybutynin (CAS 5633-20-5) from Closest Analogs: A Procurement Evidence Guide


Clinical Efficacy Superiority Over Tolterodine in Micturition Frequency and Continence Rates

In a 12-week randomized, double-blind, active-control OPERA trial (n=790 women), extended-release (ER) oxybutynin (10 mg/d) demonstrated significantly greater efficacy than ER tolterodine (4 mg/d) in reducing micturition frequency (P=0.003). The proportion of women reporting complete continence (zero episodes of urinary incontinence) was also significantly higher with oxybutynin (23.0%) compared to tolterodine (16.8%, P=0.03) [1].

Overactive Bladder Clinical Trial Efficacy Comparison

In Vivo Brain Penetration and Resulting Cognitive Impairment Risk

Oxybutynin, as a lipophilic tertiary amine, readily crosses the blood-brain barrier (BBB), in contrast to quaternary amines like trospium. In vivo quantitative autoradiography in rats showed significant occupancy of brain muscarinic receptors by oxybutynin, whereas darifenacin occupied few brain receptors [1]. This is directly linked to clinical outcomes: a review of trials performing cognitive testing in healthy elderly individuals concluded that oxybutynin can adversely affect cognition, whereas darifenacin did not impair cognition in three randomized controlled trials [2].

CNS Safety Blood-Brain Barrier Cognitive Function

pH-Dependent Solubility and Degradation Kinetics: Implications for Formulation and Handling

Oxybutynin exhibits highly pH-dependent aqueous solubility: 77 mg/mL at pH 1 and 0.8 mg/mL at pH 6. The compound is stable at acidic pH (1-8) with negligible degradation, but undergoes rapid alkaline hydrolysis. The hydroxide ion-catalyzed rate constant is 2.1 mol⁻¹ L min⁻¹, and the half-life of degradation at pH 12.0 is only 14 minutes [1]. For its S-isomer, observed degradation rate constants were 0.008 h⁻¹ at pH 9.69 and 0.0552 h⁻¹ at pH 10.25 [2].

Preformulation Stability Physicochemical Properties

Validated LC-MS/MS Method for Achiral and Chiral Quantification with High Sensitivity

A fully validated achiral-chiral LC-MS/MS method has been established for the simultaneous determination of oxybutynin, its active metabolite N-desethyl oxybutynin, and their respective (S)- and (R)-enantiomers in human plasma. The method demonstrates a linear range of 0.025-10.0 ng/mL for the enantiomers of oxybutynin and 0.25-100 ng/mL for N-desethyl oxybutynin, with extraction recovery varying from 96.0% to 105.1% [1]. Another validated method achieved a sensitivity of 0.050 ng/mL for oxybutynin and 0.500 ng/mL for the metabolite, with a mean extraction recovery of 80.4% [2].

Bioanalysis LC-MS/MS Method Validation

Best-Fit Research and Industrial Application Scenarios for Oxybutynin (CAS 5633-20-5)


Clinical Bioequivalence and Pharmacokinetic Studies Requiring Enantioselective Analysis

Oxybutynin is administered as a racemate, with the (R)-enantiomer being primarily responsible for anticholinergic activity. Procurement is critical for laboratories conducting bioequivalence trials or pharmacokinetic studies that require chiral separation to monitor enantiomer-specific plasma concentrations. Validated LC-MS/MS methods exist for this purpose, enabling precise quantification of both parent drug and the active N-desethyl metabolite [1][2].

Pharmaceutical Formulation Development and Stability Testing Under Acidic Conditions

Given oxybutynin's rapid degradation at alkaline pH and excellent stability at acidic pH, it is a suitable candidate for formulations designed for an acidic environment (e.g., oral suspensions, certain topical preparations). Preformulation scientists and formulation developers will require reference standards and high-purity compound to study dissolution profiles, compatibility with excipients, and long-term stability in these specific conditions [1].

In Vivo Pharmacology Studies Focused on Bladder Selectivity and CNS Penetration

Oxybutynin serves as a well-characterized reference compound in preclinical studies aimed at evaluating the bladder selectivity of newer antimuscarinic agents. Its established profile of significant brain muscarinic receptor occupancy in rats provides a crucial comparator baseline for assessing the CNS-sparing potential of novel drug candidates [1][2].

Analytical Method Development and Validation for USP Compliance

Oxybutynin chloride tablets are the subject of specific monographs (e.g., USP 2025) that define assay procedures, acceptance criteria (90.0%-110.0% of labeled amount), and dissolution testing requirements (NLT 80% dissolved in 30 min). Procurement of certified reference standards is essential for analytical laboratories performing quality control, method development, and stability-indicating assays to meet these regulatory specifications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxybutynin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.